molecular formula C48H51N7O4 B10823961 Siais001

Siais001

Cat. No.: B10823961
M. Wt: 790.0 g/mol
InChI Key: OGAOHACYLUBWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SIAIS001 is a compound developed as an oral bioavailability degrader of anaplastic lymphoma kinase (ALK) proteins. It is constructed from Alectinib, a known ALK inhibitor. The compound is designed to target and degrade ALK fusion proteins, which are promising therapeutic targets for various cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SIAIS001 involves the structural modification of Alectinib. The process begins with the screening of cereblon ligands as the E3 ligase moiety. A series of potent ALK degraders are then obtained based on different cereblon ligands, with this compound being one of the prominent examples. The synthetic route includes the use of lenalidomide or thalidomide-based linkers .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced crystallization techniques and purification methods to isolate the final product. The process is designed to be scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: SIAIS001 primarily undergoes degradation reactions targeting ALK proteins. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The degradation of ALK proteins by this compound involves the use of cereblon ligands and proteolysis-targeting chimeras (PROTACs). The reaction conditions are optimized to ensure effective degradation at low nanomolar concentrations .

Major Products Formed: The major product formed from the reaction of this compound with ALK proteins is the degraded ALK protein, which is subsequently processed by the ubiquitin-proteasome system .

Scientific Research Applications

SIAIS001 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the degradation of ALK proteins. In biology, it is employed to investigate the role of ALK proteins in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers that overexpress ALK proteins. In industry, it is used in the development of new drugs targeting ALK proteins .

Mechanism of Action

SIAIS001 exerts its effects by inducing the proximity of ALK proteins and E3 ubiquitin ligase using bifunctional small molecules. This leads to the ubiquitination and subsequent degradation of ALK proteins through the ubiquitin-proteasome system. The molecular targets of this compound include ALK fusion proteins, and the pathways involved are primarily related to protein degradation and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds:

  • SIAIS091
  • SIAIS164018
  • SIAIS117

Uniqueness: SIAIS001 is unique in its ability to effectively degrade ALK proteins at low nanomolar concentrations, showing much better growth inhibition effects than Alectinib. It also promotes cell cycle arrest in the G1/S phase and exhibits good oral bioavailability .

Properties

Molecular Formula

C48H51N7O4

Molecular Weight

790.0 g/mol

IUPAC Name

8-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]piperazin-1-yl]piperidin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C48H51N7O4/c1-4-31-26-36-38(48(2,3)45-43(44(36)57)35-13-12-30(28-49)25-39(35)50-45)27-41(31)54-19-16-33(17-20-54)53-23-21-52(22-24-53)18-7-5-6-9-32-10-8-11-34-37(32)29-55(47(34)59)40-14-15-42(56)51-46(40)58/h8,10-13,25-27,33,40,50H,4-5,7,14-24,29H2,1-3H3,(H,51,56,58)

InChI Key

OGAOHACYLUBWJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCN(CC4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C8=C(C2=O)C9=C(N8)C=C(C=C9)C#N)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.